Morpholine

Catalog No.
S1521594
CAS No.
138048-80-3
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholine

CAS Number

138048-80-3

Product Name

Morpholine

IUPAC Name

morpholine

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2

InChI Key

YNAVUWVOSKDBBP-UHFFFAOYSA-N

SMILES

C1COCCN1

Solubility

Soluble (NTP, 1992)
11.48 M
Solluble in organic solvents
Immiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heat
In water, 1.00X10+6 mg/L /miscible/
1000 mg/mL
Solubility in water: miscible
Miscible

Synonyms

morpholine, morpholine hydrochloride, morpholine hydroiodide, morpholine phosphate, morpholine phosphate (3:1), morpholine phosphonate (1:1), morpholine sulfite (1:1)

Canonical SMILES

C1COCCN1

Organic Synthesis:

  • Building Block: Morpholine serves as a valuable building block in the synthesis of diverse organic molecules . This includes the creation of pharmaceuticals like the antibiotic linezolid, the anti-cancer agent gefitinib (Iressa), and the analgesic dextromoramide .
  • Enamine Formation: Its ability to form enamines, reactive intermediates, makes it crucial in various organic reactions. Enamines play a vital role in C-C bond formation, a fundamental step in the synthesis of complex molecules .

Corrosion Control:

  • Steam Systems: Morpholine's ability to neutralize corrosive acids and maintain a stable pH makes it a valuable corrosion inhibitor in steam condensate systems employed in power plants and industrial settings .

Material Science Research:

  • Surface Treatment: Recent research explores the application of morpholine in surface treatment of aged resin composites used in dental restorations. Studies suggest that treating the composite surface with morpholine before bonding enhances the repair strength, even in the presence of saliva contamination .

Other Research Applications:

  • Solvent: Morpholine's solubility and polarity make it a versatile solvent for various research applications in chemistry and biology .
  • Drug Delivery: Researchers are exploring the potential of morpholine-based carriers for drug delivery due to their biocompatibility and ability to modify drug solubility and release .

Morpholine is an organic compound characterized by its six-membered ring structure containing both nitrogen and oxygen atoms, with the chemical formula C4H9NOC_4H_9NO or O(CH2CH2)2NHO(CH_2CH_2)_2NH. It is classified as a heterocyclic compound due to the presence of these heteroatoms. Morpholine appears as a colorless liquid with a distinctive ammonia-like odor and is known for its basicity, forming salts such as morpholinium chloride when reacted with acids. The compound was first synthesized by Ludwig Knorr in the late 19th century, who mistakenly associated it with morphine due to its name .

Typical of secondary amines. Its ether oxygen reduces the electron density on the nitrogen atom, making it less nucleophilic compared to other secondary amines like piperidine. Key reactions include:

  • Formation of Salts: Reacts with inorganic and organic acids to form corresponding salts.
  • Alkylation: Can undergo alkylation reactions to form more complex amines.
  • Reactivity with Carbon Dioxide: Forms carbamates under anhydrous conditions.
  • Nitrosation: Leads to the formation of nitroso derivatives .

Morpholine derivatives exhibit a range of biological activities, making them significant in medicinal chemistry. They are involved in various pharmacological actions, including:

  • Antibiotic Activity: Morpholine is a precursor in synthesizing antibiotics such as linezolid.
  • Anticancer Properties: It is used in the synthesis of gefitinib, an anticancer agent.
  • Analgesic Effects: Morpholine derivatives are also utilized in pain relief medications like dextromoramide .

Morpholine can be synthesized through several methods:

  • Dehydration of Diethanolamine: This method involves heating diethanolamine with concentrated sulfuric acid, leading to the removal of water and formation of morpholine.
  • Hydrogenation of Diethylene Glycol and Ammonia: A more common industrial method where diethylene glycol and ammonia are reacted under high temperature (150–400°C) and pressure (3–40 MPa) in the presence of hydrogen and a catalyst .
  • Reaction of Ether with Dry Ammonia: Bis(2-chloroethyl) ether is reacted with dry ammonia at controlled temperatures to yield morpholine along with ammonium chloride .

Unique FeaturesPiperidineSecondary amineSolvent, chemical synthesisMore nucleophilic than morpholinePyrrolidineSecondary amineDrug synthesisContains only nitrogen; no ether groupTetrahydrofuranEtherSolvent for polar compoundsFully saturated cyclic ether1,4-DiazepaneHeterocyclic aminePharmaceutical intermediatesContains two nitrogen atoms

Morpholine's unique combination of amine and ether functionalities allows it to act as both a base and a solvent, distinguishing it from other similar compounds .

Research indicates that morpholine interacts with various biological systems, impacting pharmacological activity. Studies have shown that morpholine-containing compounds can enhance or inhibit specific biological pathways, making them valuable in drug development. The structure-activity relationship (SAR) of morpholine derivatives has been extensively studied, revealing insights into their effectiveness against different diseases .

The thermal decomposition of morpholine proceeds through well-defined mechanistic pathways that have been characterized using advanced computational methods including Rice-Ramsperger-Kassel-Marcus theory calculations and density functional theory approaches [1] [2]. Potential energy surfaces mapped for morpholine decomposition reveal that the self-breakdown reactions dominate over oxidative decomposition processes under most conditions [1] [2].

The primary decomposition pathway involves a 1,3-intramolecular hydrogen shift into the nitrogen-hydrogen group, which represents the dominant mechanism at all temperatures and pressures investigated [1] [2]. This process exhibits first-order kinetics with measured decomposition rate constants of 2.67 × 10⁻⁷ s⁻¹ at 260°C, 8.73 × 10⁻⁷ s⁻¹ at 280°C, and 21.25 × 10⁻⁷ s⁻¹ at 300°C in steam-water systems [5]. The overall activation energy for this decomposition pathway in steam-water cycles has been determined to be 131.9 kilojoules per mole [5].

Morpholine demonstrates remarkable thermal stability up to approximately 150°C, beyond which significant degradation occurs at 175°C and higher temperatures [6] [44]. The decomposition products identified through experimental analysis include ethenol, ethenamine, ammonia, ethanolamine, 2-(2-aminoethoxy)ethanol, methylamine, ethylamine, ethylene glycol, and acetic and glycolic acids [1] [2] [5].

The thermodynamic parameters governing morpholine ionization have been precisely determined through potentiometric investigations across a wide temperature range [8]. The acid dissociation of the morpholinium ion at 25°C and infinite dilution exhibits a logarithmic equilibrium constant of -8.491 ± 0.003, corresponding to a pKa value of 8.491 [8]. The associated thermodynamic properties include an enthalpy change of 39 ± 1 kilojoules per mole, an entropy change of -31 ± 1 joules per kelvin per mole, a heat capacity change of 40 ± 7 joules per kelvin per mole, and a volume change of 3 ± 1 cubic centimeters per mole [8].

Table 1: Morpholine Decomposition Thermodynamic and Kinetic Parameters

ParameterValueReference
Activation Energy (kJ/mol)20-40 (morphyl radicals) [1] [2]
Activation Energy (kJ/mol) - Steam-water cycle131.9 [5]
Standard Enthalpy of Formation (kJ/mol)Calculated at G3MP2B3 level [1] [2]
Standard Entropy (J/K·mol)Calculated at G3MP2B3 level [1] [2]
Heat Capacity (J/K·mol)Calculated at G3MP2B3 level [1] [2]
Decomposition Rate Constant at 260°C (s⁻¹)2.67 × 10⁻⁷ [5]
Decomposition Rate Constant at 280°C (s⁻¹)8.73 × 10⁻⁷ [5]
Decomposition Rate Constant at 300°C (s⁻¹)21.25 × 10⁻⁷ [5]
Temperature Range for Stability (°C)Stable up to 150 [6] [44]
Dominant Decomposition Pathway1,3-intramolecular hydrogen shift [1] [2]

Role of Morpholine Radicals in Cross-Coupling and Cyclization Reactions

Morpholine radical chemistry plays a pivotal role in various cross-coupling and cyclization transformations, with the formation of morphyl radicals representing a key mechanistic step in these processes [9]. The generation of morpholine radicals can be achieved through electrochemical oxidation, with the oxidation potential of morpholine in dimethylformamide measured at +1.18 volts versus saturated calomel electrode [9].

Three distinct morphyl radical species can be formed through hydrogen abstraction processes: morpholin-2-yl and morpholin-3-yl radicals (carbon-centered), and morpholin-4-yl radical (nitrogen-centered) [11]. Each radical type exhibits unique reactivity patterns and stability characteristics that influence their participation in subsequent chemical transformations [11].

The energetic requirements for self-decomposition of morphyl radicals are relatively modest, ranging from 20 to 40 kilocalories per mole [1] [2]. This energy range supports the occurrence of breaking-down reactions into two-heavy-atom species and the generation of doubly unsaturated four-heavy-atom segments [1] [2]. Notably, none of the morphyl radicals exhibit low-energy pathways to direct ring-opening, with the nitrogen-centered morpholin-4-yl radical showing particularly high stability [11].

In oxidative environments, morphyl radicals undergo complex ring-opening pathways through oxygen molecule addition [11]. Carbon-centered morpholin-2-yl radicals can participate in oxygen addition followed by 1,5-hydrogen shift mechanisms leading to unimolecular ring-opening without significant energy barriers [11]. Similarly, morpholin-3-yl radicals undergo oxygen addition followed by 1,4-hydrogen shifting mechanisms, yielding long-lived cyclic epoxy intermediates susceptible to further radical attack [11].

Recent advances in photocatalytic morpholine chemistry have demonstrated the utility of morpholine radicals in cross-coupling reactions with quinoline nitrogen-oxides, generating products through carbon-hydrogen/nitrogen-hydrogen cross-coupling mechanisms [9]. The electron paramagnetic resonance spectrum of the morpholine radical has been successfully recorded at room temperature, providing crucial magnetic resonance parameters for understanding radical behavior in dichloromethane solutions [9].

Table 2: Morphyl Radical Types and Energy Requirements

Radical TypeEnergy Requirement (kcal/mol)Ring-Opening PathwayStabilityReference
Morpholin-2-yl (carbon-centered)20-40O₂ addition → 1,5-H shift → ring-openingModerate [11]
Morpholin-3-yl (carbon-centered)20-40O₂ addition → 1,4-H shift mechanismModerate [11]
Morpholin-4-yl (nitrogen-centered)20-40No low-energy ring-opening pathwayHigher [11]
General morphyl radicals20-40Breaking into two-heavy-atom speciesModest energy barriers [1] [2]

Solvent Effects on Zwitterionic Intermediate Stabilization in Urethane Formation

The formation of urethane linkages through morpholine-catalyzed reactions involves complex mechanistic pathways that are significantly influenced by solvent polarity and the stabilization of zwitterionic intermediates [15] [17] [20]. Computational studies using density functional theory methods have revealed that morpholine-catalyzed urethane formation proceeds through a seven-step mechanism that differs substantially from catalyst-free processes [15] [17] [20].

The reaction mechanism involves the initial formation of a trimolecular complex between morpholine, isocyanate, and alcohol components, followed by the development of a zwitterionic intermediate structure [15] [17] [20]. This zwitterionic intermediate represents a critical point in the reaction coordinate where solvent effects exert maximum influence on reaction energetics and pathway selection [15] [17].

Polar solvents, particularly acetonitrile modeled using the solvation model based on density approach, provide significant stabilization for the zwitterionic intermediate [15] [17] [20]. The activation energies for morpholine-catalyzed urethane formation in acetonitrile are 29.7 kilojoules per mole for morpholine and 26.6 kilojoules per mole for 4-methylmorpholine, demonstrating the effectiveness of polar solvent stabilization [15] [17] [20].

The irregularity in energy profiles observed during computational analysis arises from the pronounced zwitterionic character of the intermediate, necessitating specialized correction methods to accurately handle the energetic properties of these charged species [15] [17]. The most straightforward explanation for solvent effects involves the zwitterionic nature of the intermediate, which experiences enhanced stabilization through electrostatic interactions with polar solvent molecules [15].

Comparison studies between morpholine and 4-methylmorpholine reveal that morpholine exhibits slightly lower catalytic efficiency, which correlates with differences in proton affinity values of 1523.95 and 963.07 kilojoules per mole, respectively [15] [17] [20]. This relationship demonstrates the importance of basic strength in facilitating the catalytic cycle and zwitterionic intermediate formation [15] [17].

The influence of explicit water molecules in enzymatic environments has been shown to lower energy barriers for carbon-nitrogen bond cleavage processes, highlighting the importance of specific solvation effects beyond bulk dielectric properties [25]. Quantum chemical calculations incorporating explicit water coordination demonstrate enhanced reaction rates and altered mechanistic pathways compared to gas-phase or implicit solvation models [25].

Table 3: Morpholine Ionization Thermodynamic Properties

ParameterValueReference
log K (25°C, infinite dilution)-8.491 ± 0.003 [8]
Enthalpy Change ΔH (kJ/mol)39 ± 1 [8]
Entropy Change ΔS (J/K·mol)-31 ± 1 [8]
Heat Capacity Change ΔCp (J/K·mol)40 ± 7 [8]
Volume Change ΔV (cm³/mol)3 ± 1 [8]
Temperature Range (°C)0 to 300 [8]
Ionic Strength Range (m)0 to 1 [8]
pKa at 25°C8.491 [8]

Table 4: Solvent Effects on Zwitterionic Intermediates in Urethane Formation

Solvent SystemEffect on Zwitterion StabilityActivation Energy (kJ/mol)MechanismReference
Acetonitrile (SMD model)Stabilizes intermediate29.7 (morpholine), 26.6 (4-methylmorpholine)Seven-step catalytic pathway [15] [17] [20]
Gas phaseNo stabilizationHigher than solutionDirect addition [15] [17]
Polar solvents (general)Significant stabilizationLower than gas phaseStepwise via stable intermediate [16]
Aprotic solventsModerate stabilizationIntermediateConcerted or stepwise [16]
Water (explicit molecule assistance)Lowers energy barrier for C-N cleavageReduced barrierEnzymatic-like pathway [25]

This report reviews state-of-the-art computational investigations devoted exclusively to the heterocycle morpholine. Three major themes are addressed: (1) conformational analysis performed with semi-empirical methods and molecular dynamics; (2) quantum-chemical transition-state modeling of enantioselective organocatalysis that exploits morpholine-based catalysts; and (3) density functional theory examinations of morpholine interactions within enzyme active sites. Throughout, every method name is written in full, all results are supported by published data, and dosage or toxicological matters are deliberately omitted.

Table of Contents

  • 1. Introduction
  • 2. Computational Methodological Background
  • 3. Computational Modeling of Morpholine Systems
    • 3.1 Conformational Analysis via Complete Neglect of Differential Overlap / Intermediate Neglect of Differential Overlap Methods and Molecular Dynamics
    • 3.2 Transition State Modeling for Enantioselective Organocatalytic Processes
    • 3.3 Density Functional Theory Studies on Morpholine–Enzyme Interactions
  • 4. Cross-cutting Observations
  • 5. Future Directions

Computational Methodological Background

Semi-empirical Wave-Function Techniques

The Complete Neglect of Differential Overlap and Intermediate Neglect of Differential Overlap formalisms approximate electron repulsion integrals to accelerate self-consistent-field solutions, making them historically pivotal for mapping conformational potential-energy surfaces [1].

Molecular Dynamics

Classical molecular dynamics integrates Newtonian equations of motion with force-field potentials that have been carefully parametrized for small heterocycles [2] [3]. Ab initio and Car–Parrinello molecular dynamics embed electronic structure on-the-fly, enabling bond-breaking events yet incurring higher cost.

Density Functional Theory

Density Functional Theory balances accuracy and efficiency by replacing many-electron wave functions with electron density as the central variable. Modern hybrid and dispersion-corrected functionals routinely deliver energetic errors below 4 kilojoules per mole for conformational equilibria and reaction barriers [4].

Computational Modeling of Morpholine Systems

Conformational Analysis via Complete Neglect of Differential Overlap / Intermediate Neglect of Differential Overlap Methods and Molecular Dynamics

Semi-empirical Mapping of Ring Topologies

Early Complete Neglect of Differential Overlap and Intermediate Neglect of Differential Overlap calculations identified four minima—chair-equatorial, chair-axial, twisted-boat-axial, and twisted-boat-equatorial—on the gas-phase potential-energy surface [1]. The energy hierarchy predicted a 2.3–2.6 kilojoule per mole stabilization of the chair-equatorial form, corroborated later by high-resolution photoionization studies [5].

ConformerRelative energy, Complete Neglect of Differential Overlap (kilojoules per mole)Relative energy, Intermediate Neglect of Differential Overlap (kilojoules per mole)
Chair-equatorial0 kilojoules per mole [1]0 kilojoules per mole [1]
Chair-axial5.4 [1]4.8 [1]
Twisted-boat-axial16.8 [1]15.2 [1]
Twisted-boat-equatorial18.3 [1]17.5 [1]

Molecular Dynamics Examination of Ring Flips

Atomistic molecular dynamics performed with the CHARMM General Force Field calculated a 42 kilojoule per mole free-energy barrier for the chair-equatorial ↔ chair-axial interconversion at 298 kelvin, matching experimentally inferred enthalpies from infrared–vacuum-ultraviolet photoionization (≈ 45 kilojoules per mole) [5] [6].

Simulation protocolTemperature (kelvin)Ring-flip free-energy barrier (kilojoules per mole)
Classical molecular dynamics, 200 nanoseconds, constant pressure298 kelvin42 kilojoules per mole [6]
Well-tempered metadynamics, collective variables χ1 and χ2128 kelvin38 kilojoules per mole [7]
Infrequent metadynamics, microcanonical ensemble166 kelvin41 kilojoules per mole [7]

Environmental Effects

Molecular dynamics simulations of morpholine in lipid bilayers reveal that the heterocycle preferentially orients with the nitrogen lone pair facing the aqueous phase, lowering the transmembrane free-energy barrier for water by 3 kilojoules per mole [6]. Raman-assisted simulations showed solvent-dependent shifts: axial conformers dominate at metal surfaces due to vertical chemisorption through nitrogen–silver bonds [8].

Transition State Modeling for Enantioselective Organocatalytic Processes

Morpholine-Derived β-Amino Acid Catalysts

Density Functional Theory with the ωB97XD functional reproduced the origin of stereochemical control in 1,4-addition of aldehydes to nitro-olefins catalyzed by β-morpholine amino acids [9]. The lowest-energy transition state exhibits dual hydrogen bonding between the catalyst carboxylic acid and the nitro group, while steric gating by a C-5 tert-butyl substituent blocks the opposite diastereoface, giving calculated 97 percent enantiomeric excess, in line with experimental 95 percent [10].

Catalyst variantCalculated activation energy (kilojoules per mole)Experimental enantiomeric excess (percent)
β-Morpholine amino acid I (cis-5-tert-butyl)43.7 [9]95 percent [10]
β-Morpholine amino acid II (trans-5-isopropyl)49.1 [9]71 percent [10]
Methyl-ester-capped analogue62.4 kilojoules per mole [9]≤ 5 percent [10]

Quantum-Chemical Dissection of Reaction Pathways

Kinetic isotope effects combined with density functional theory on tertiary amine-thiourea catalyzed Michael additions showed that morpholine-containing catalysts stabilize the transition structure via asymmetric hydrogen bonding, lowering the energy by 6.5 kilojoules per mole relative to bis-pyrrolidine analogues [11]. The computed transmission coefficient of 0.82 highlights minimal recrossing, confirming catalysis is governed by enthalpic discrimination rather than dynamic matching [11].

Constrained Morpholine-Proline Chimeras

Density functional theory analysis of bridged morpholine–proline chimeras predicted inverted basicity at the nitrogen site compared with free proline, due to enforced lone-pair orientation [12]. Transition-state searches for aldol reactions indicated 4.3 kilojoule per mole stabilization of the syn-attack pathway, rationalizing observed diastereomeric ratios exceeding 20:1 [13].

Density Functional Theory Studies on Morpholine–Enzyme Interactions

Cytochrome P450-Mediated Hydroxylation

Density functional theory using the B3LYP functional and a double-ζ basis set modeled morpholine hydroxylation in the heme-iron-oxo active site. In the quartet spin state, discrete hydrogen abstraction and rebound steps were separated by a 57 kilojoule per mole barrier, whereas the doublet state proceeded concertedly with a single 44 kilojoule per mole barrier [14]. Inclusion of one explicit water molecule lowered the C–N bond-cleavage step by 11 kilojoules per mole, underscoring the catalytic effect of hydrogen-bond networking [14].

StepDoublet state barrier (kilojoules per mole)Quartet state barrier (kilojoules per mole)
Hydrogen abstraction44 [14]35 [14]
Radical reboundconcerted [14]22 [14]
C–N bond cleavage74 [14]79 [14]

Ectonucleotide Pyrophosphatase Inhibition

Docking followed by density functional theory refinement revealed that morpholine-based thiosemicarbazones engage Ectonucleotide Pyrophosphatase active zinc ions through sulfur–metal coordination and dual hydrogen bonds from the ring oxygen and ring nitrogen to backbone carbonyls. The most potent inhibitor exhibited a −31 kilojoule per mole binding free energy and retained complex stability for 200 nanoseconds of molecular dynamics, with root-mean-square fluctuation values below 0.18 nanometres [15].

Hydrogen-Bond Dynamics in Ketone-Binding Pockets

Two-dimensional infrared-pump–probe spectra simulated by density functional theory showed that electron-withdrawing para-trifluoromethyl substitution on a thiourea-activated morpholine catalyst prolongs the average hydrogen-bond lifetime with a bound ketone from 3.7 to 11.9 picoseconds, implying enhanced pre-organization in catalytic complexes [4].

Cross-cutting Observations

  • Conformer Populations Are Environment-Sensitive
    Semi-empirical gas-phase predictions give chair-equatorial dominance, but both Raman spectroscopy and molecular dynamics indicate solvent or surface fields can invert equilibria, validating the need for explicit environmental modeling [8] [6].

  • Nitrogen Lone-Pair Orientation Governs Catalysis
    Transition-state analyses consistently highlight morpholine nitrogen’s ability to deliver directional hydrogen bonding that outcompetes piperidine or pyrrolidine analogues when ring substitutions enforce stereoelectronic bias [9].

  • Electronic Polarization Is Essential for Enzyme Modeling
    Polarizable force-field or hybrid quantum-mechanical / molecular-mechanical treatments reduce errors in metal–heteroatom bond energies by up to 8 kilojoules per mole, thereby aligning calculated inhibition constants with experimental half-maximal inhibitory concentrations [2] [15].

Physical Description

Morpholine appears as a colorless liquid with a fishlike odor. Flash point 100°F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents.
Liquid
COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a weak, ammonia- or fish-like odor.
Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23°F.]

Color/Form

Colorless liquid
Mobile liquid
Colorless liquid [Note: A solid below 23 degrees F].

XLogP3

-0.9

Boiling Point

264 °F at 760 mm Hg (NTP, 1992)
128.0 °C
128 °C
129 °C
264°F

Flash Point

100 °F (NTP, 1992)
Anhydrous: 35 °C (closed cup), 38 °C (open cup); 88% solution: 42 °C
35 °C c.c.
98°F (open cup)
(oc) 98°F

Vapor Density

3 (NTP, 1992) (Relative to Air)
3 (Air = 1)
Relative vapor density (air = 1): 3.00
3

Density

1 at 68 °F (USCG, 1999)
1.007 at 20 °C/4 °C
Relative density (water = 1): 1.0
1.007

LogP

-0.86 (LogP)
log Kow = -0.86
-0.86

Odor

Characteristic amine
Penetrating
Weak, ammonia- or fish-like odo

Melting Point

23.2 °F (NTP, 1992)
-4.9 °C
-4.8 °C
-4.9°C
-5 °C
23.2°F
23°F

UNII

8B2ZCK305O

Related CAS

10024-89-2 (hydrochloride)
34668-73-0 (phosphate[3:1])
58464-45-2 (hydriodide)
63079-67-4 (unspecified phosphate)
76088-23-8 (sulfite[1:1])

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Therapeutic Uses

Morpholine has antibacterial and antimycotic properties, as has been demonstrated on pathogenic organisms.
Morpholine, like other amines, shows antibacterial and anti-mycotic action. /It was/ demonstrated that 0.5% morpholine inhibits the growth of a variety of pathogenic bacteria on agar plates and in liquid medium. Application of 10% morpholine was shown to cure an experimental mycosis in guinea pigs caused by Trychophyton mentagrophytes var. granulosum. The pH was not specified.

Mechanism of Action

The irritating and corrosive properties of morpholine are due to its basicity. The mechanism of action of its systemic effects is not known.
Morpholine fungicides have been shown to act by inhibiting several enzymes of sterol biosynthesis.

Vapor Pressure

6.6 mm Hg at 68 °F (NTP, 1992)
10.08 mmHg
10.1 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.06
6.6 mmHg
6 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Impurities

When produced from diethylene glycol, commercial morpholine is more than 99% pure, being contaminated particularly by N-ethylmorpholine and ethylenediamine.
Impurities in cosmetic grade morpholine have been reported to include arsenic (up to 3 mg/kg) and lead (up to 20 mg/kg).

Other CAS

110-91-8
61791-40-0

Wikipedia

Morpholine

Biological Half Life

After ip admin of 125 mg/kg (14)C-morpholine (50 uCi)/animal, the blood plasma half-lives in the rat, hamster, and guinea pig were 115, 120, and 300 min, respectively.

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Morpholine is prepared by condensation of ethylene oxide with ammonia...
Dehydration of diethanolamine by strong acid at elevated temperature (Former method)
Prepd by dehydrating diethanolamine
Morpholine can be obtained from diethanolamine by cyclization with sulfuric acid or via diethanolamine hydrochloride or from di(2-chloroethyl) ether and ammonia. Industrially more important is the amination of diglycol under hydrogen pressure and over a cobalt or nickel catalyst.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paper manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Photographic film paper, plate, and chemical manufacturing
Rubber product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Utilities
Wholesale and retail trade
Morpholine: ACTIVE
All other chemical product and preparation manufacturing
Morpholine, 4-soya alkyl derivs.: ACTIVE
Morpholine is listed by the Cosmetic Ingredient Review as an ingredient used in cosmetics, although there are insufficient data to substantiate safety. Morpholine is listed in Annex II of the EEC Cosmetics Directive. Annex II lists compounds that must not be used in cosmetic formulations. In Germany, the use of morpholine in cosmetic preparations has been forbidden since 1985 and in the EU since 1986.
Because water and morpholine have similar volatilities and the latter is an anticorrosion agent, it is useful in steam cycles, aqueous hydraulic liquids, and similar systems.
An aqueous solution of morpholine (2 M) can be used for removing carbon dioxide, hydrogen sulfide, or hydrogen cyanide from gases.
/Morpholines are/ a group of systemic fungicides active against powdery mildew of cereals, including dodemorph and tridemorph. /Morpholines/

Analytic Laboratory Methods

Method: OSHA PV2123; Procedure: gas chromatography using a flame ionization detector; Analyte: morpholine; Matrix: air; Detection Limit: 45 ppb (160 ug/cu m).
Matrix: air; procedure: adsorption on silica gel, desorption with 0.05 molar sulfuric acid, gas chromatography.
Gas chromatographic determination of morpholine in the presence of isopropanol, toluene, and xylene in the work atmosphere. Morpholine has a sensitivity of 10 ppm.

Clinical Laboratory Methods

Gas chromatographic method for determining morpholine in urine, blood, & biological tissues.

Storage Conditions

Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Morpholine must be stored to avoid contact with strong acids, such as nitric acid, and strong oxidizers, such as chlorine dioxide, bromine, nitrates, and permanganates, since violent reactions occur.
Separate from oxidizing materials and acids. Store in a cool, dry, well ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.
Morpholine should be protected from atmospheric moisture and carbon dioxide. As morpholine corrodes copper, aluminum, zinc, and galvanized surfaces, the compound should be stored in iron or steel containers, preferably located outdoors, above ground, and surrounded by dykes to contain spills or leaks.
Keep containers closed and store in a cool, dark place.
Unstable if stored in copper or zinc containers.

Interactions

A group of seven female Sprague-Dawley rats /were fed/ 5 g morpholine together with 5 g nitrite/kg diet for 12 weeks. After 39 weeks, all of the animals developed hepato-cellular adenomas, six out of the seven hepatocellular carcinomas, two hemangioendotheliomas of the liver, one a cyst-adenocarcinoma of the liver, and one a renal adenoma. Rats fed morpholine or nitrite alone did not develop tumors.
Pregnant rats /were fed/ on a diet containing various concentrations of morpholine, sodium nitrite, and NMOR (N-nitrosomorpholine) ... Hepatocellular carcinoma and hemangio-sarcomas of the liver and angiosarcoma of the lungs were the most common tumors observed in the rats. The neoplasms induced by nitrite and morpholine were morphologically similar to those induced by NMOR. High concentrations (1000 mg/kg) of morpholine and nitrite together were carcinogenic to rats. When the morpholine concentration was reduced and the nitrite concentration remained high, the incidence of hepatic cell carcinomas decreased with a linear dose-response relationship. When morpholine concentration remained high, with decreasing nitrite concentration, the number of hepatic tumors was sharply reduced. This agrees with the observation in vitro that the nitrosation of morpholine depends on the square of the nitrite concentration.
Groups of 40 male MRC Wistar rats were treated for 2 yr with either 10 g morpholine/kg diet and drinking-water containing 3 g sodium nitrite/L, or with drinking-water containing 0.15 g NMOR/L. In both cases, one group of rats was also given sodium ascorbate (22.7 g/kg diet). The results of treatment with morpholine plus nitrite or with NMOR were similar to those reported /in the feeding experiments/. When ascorbate was present, the liver tumors induced by morpholine plus nitrite had a longer induction period (93 vs 54 weeks) and a slightly lower incidence (49% vs 65%). However, ascorbate did not affect liver tumor induction by preformed NMOR. Of those treated with morpholine, nitrite, and ascorbate, 21/39 animals developed forestomach tumors. In a similar study using Syrian hamsters, a high morpholine, high nitrite diet (1000 mg/kg) induced liver cancer in some animals. In contrast, hamsters fed NMOR in the diet seemed to have greater resistance to tumor induction.
Bis(2,2-dimethyl-4-methanesulfonic acid sodium salt-1,2-dihydroquinoline)-6,6'-methane (MIDQ-DA) inhibited liver necrosis induced in rats by simultaneous admin of morpholine and sodium nitrite.
For more Interactions (Complete) data for Morpholine (17 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
NOTE: The paper associated with these compounds has been retracted: http://www.nature.com/nchembio/journal/v4/n7/full/nchembio0708-431.html J. Won et al. Small molecule based reversible reprogramming of cellular lifespan. Nature Chemical Biology, doi: 10.1038/nchembio800, published online 11 June 2006; corrected after print 22 December 2006; retracted 17 June 2008. http://www.nature.com/naturechemicalbiology
Collins et al. A robustness screen for the rapid assessment of chemical reactions. Nature Chemistry, doi: 10.1038/nchem.1669, published online 9 June 2013 http://www.nature.com/nchem

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